

In-Depth Technical Guide: Physicochemical Properties and Mechanism of Action of TRK-380

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRK-380, also identified as TAC-301, is a potent and selective agonist for the β 3-adrenergic receptor (β 3-AR).[1][2][3] Its primary pharmacological effect is the induction of smooth muscle relaxation, particularly in the detrusor muscle of the urinary bladder.[4][5] This activity makes **TRK-380** a promising therapeutic candidate for the treatment of overactive bladder (OAB).[1][4] This document provides a comprehensive overview of the available physicochemical properties of **TRK-380**, detailed experimental protocols for its pharmacological characterization, and a visualization of its signaling pathway.

Physicochemical Properties

The publicly available data on the physicochemical properties of **TRK-380** is limited, with some key identifiers not fully disclosed. The following table summarizes the known information.

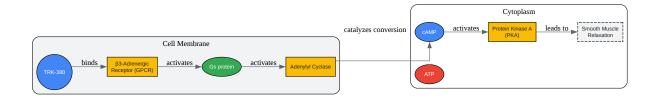


Property	Value	Source
Synonyms	TAC-301, TRK 380, TRK380	[2][6]
Molecular Formula	C16H14Cl3NO2S	[6]
Molecular Weight	390.7 g/mol	[6]
Appearance	Solid powder	[2][6]
Solubility	Soluble in DMSO, insoluble in water.	[2][6]
Purity	>98%	[2][6]
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[2][6]
Shelf Life	>2 years if stored properly.	[2][6]
IUPAC Name	Unknown	[2][6]
SMILES	Unknown	[2][6]
CAS Number	1234423-98-3 (Note: Some sources state the CAS number is unknown)	[2][6]

Mechanism of Action and Signaling Pathway

TRK-380 functions as a selective agonist of the β3-adrenergic receptor.[1][4] The activation of β3-AR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade primarily through the Gs alpha subunit.[7] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is responsible for mediating the physiological response of smooth muscle relaxation.[7][8]





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Caption: TRK-380 Signaling Pathway.

Experimental Protocols

The pharmacological activity of **TRK-380** has been characterized using several key in vitro assays. The detailed methodologies for two of these pivotal experiments are outlined below.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the stimulation of β 3-AR by **TRK-380**.[4]

Objective: To determine the agonistic activity of **TRK-380** on human β3-adrenergic receptors.

Cell Lines:

- SK-N-MC cells (for human β3-ARs)[4]
- Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs (for selectivity profiling)[4]

Protocol:

 Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

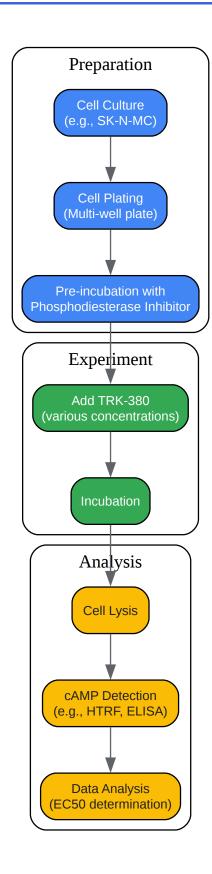
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- Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and incubated to allow for attachment.
- Pre-incubation: The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX, to prevent the degradation of cAMP.[9]
- Compound Addition: Various concentrations of **TRK-380** are added to the wells. A non-selective β-AR agonist like isoproterenol is typically used as a positive control.[4]
- Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for receptor stimulation and cAMP production.[10]
- Cell Lysis: A lysis buffer is added to release the intracellular cAMP.
- cAMP Detection: The concentration of cAMP is determined using a competitive immunoassay kit (e.g., HTRF, ELISA). The signal generated is inversely proportional to the amount of cAMP present in the sample.[11]
- Data Analysis: The results are used to generate concentration-response curves and calculate potency values such as EC50.





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Caption: cAMP Accumulation Assay Workflow.



Isolated Detrusor Strip Relaxation Assay

This ex vivo assay measures the direct effect of **TRK-380** on the contractility of bladder smooth muscle tissue.[4]

Objective: To evaluate the relaxing effects of **TRK-380** on mammalian detrusor muscle.

Tissue Source: Detrusor muscle strips are isolated from the urinary bladders of various species, including humans, monkeys, dogs, and rats.[4]

Protocol:

- Tissue Preparation: The urinary bladder is excised, and the detrusor muscle is carefully dissected and cut into strips of a standardized size.[12]
- Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[13] One end of the strip is fixed, and the other is connected to a force transducer.
- Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.[12]
- Induction of Contraction (Optional): To assess relaxation from a pre-contracted state, a contractile agent such as carbachol or potassium chloride (KCl) can be added to the bath.[4]
- Compound Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of TRK-380 to the organ bath.
- Measurement of Relaxation: The force transducer records the changes in muscle tension.
 Relaxation is measured as a percentage decrease from the initial resting tension or the induced contraction.
- Data Analysis: The data is used to plot concentration-response curves and determine the potency and efficacy of **TRK-380** in inducing detrusor relaxation.

Synthesis



The synthesis of **TRK-380** can be approached through two main strategies: the modification of existing pyrrolidine derivatives or the formation of new pyrrolidine rings from acyclic precursors. [14] The latter may involve intramolecular cyclization reactions, such as the [3 + 2] dipolar cycloaddition method.[14] The synthesis generally involves a series of reactions that include cyclization and functional group modifications to achieve high yields of the final product.[14]

Conclusion

TRK-380 is a selective β3-adrenoceptor agonist with demonstrated efficacy in relaxing detrusor smooth muscle. While some of its physicochemical properties remain to be fully disclosed in public literature, its mechanism of action through the β3-AR/cAMP signaling pathway is well-characterized by standard pharmacological assays. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of **TRK-380** and other compounds in its class for the treatment of overactive bladder and related conditions.

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